

Technical Guide: Spectroscopic and Synthetic Profile of 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(2-Bromophenylsulfonyl)morpholine
Cat. No.:	B1277062

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic and analytical workflow for the characterization of **4-(2-Bromophenylsulfonyl)morpholine**. Due to the limited availability of published experimental data for this specific compound, this document serves as a predictive guide for researchers aiming to synthesize and characterize this molecule. The information herein is based on established principles of organic spectroscopy and reaction mechanisms, drawing parallels from closely related chemical structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(2-Bromophenylsulfonyl)morpholine**. These predictions are derived from the analysis of its constituent functional groups and comparison with analogous compounds.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.1 - 8.3	Multiplet	1H	Aromatic H (ortho to SO ₂)
~ 7.5 - 7.9	Multiplet	3H	Aromatic H
~ 3.7 - 3.9	Multiplet	4H	Morpholine H (-O-CH ₂ -)
~ 3.1 - 3.3	Multiplet	4H	Morpholine H (-N-CH ₂ -)

Table 2: Predicted ¹³C NMR DataSolvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 139	Aromatic C (C-SO ₂)
~ 135	Aromatic C (C-Br)
~ 133	Aromatic C-H
~ 131	Aromatic C-H
~ 128	Aromatic C-H
~ 119	Aromatic C-H
~ 66	Morpholine C (-CH ₂ -O-)
~ 46	Morpholine C (-CH ₂ -N-)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2980 - 2850	Medium-Strong	Aliphatic C-H stretch (morpholine)
~ 1360 - 1340	Strong	Asymmetric SO ₂ stretch
~ 1170 - 1150	Strong	Symmetric SO ₂ stretch
~ 1120 - 1080	Strong	C-O-C stretch (morpholine)
~ 1020 - 1000	Medium	C-N stretch (morpholine)
~ 750 - 700	Strong	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Impact (EI)

m/z	Interpretation
307/309	Molecular ion peak [M] ⁺ (presence of Br isotope pattern)
222	[M - SO ₂ - H] ⁺
206/208	[Br-C ₆ H ₄ -SO ₂] ⁺
155/157	[Br-C ₆ H ₄] ⁺
86	[Morpholine-CH ₂] ⁺
56	[C ₃ H ₆ N] ⁺

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and spectroscopic characterization of **4-(2-Bromophenylsulfonyl)morpholine**.

Synthesis of **4-(2-Bromophenylsulfonyl)morpholine**

This procedure is based on the general reaction of sulfonyl chlorides with secondary amines.

Materials:

- 2-Bromobenzenesulfonyl chloride
- Morpholine
- Triethylamine (or other suitable base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF.
- Cool the solution to 0 °C in an ice bath.
- Add morpholine (1.1 eq) dropwise to the stirred solution.
- Add triethylamine (1.2 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **4-(2-Bromophenylsulfonyl)morpholine**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- For ^1H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- For ^{13}C NMR, typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy:

- Ensure the sample is dry.
- For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.
- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Acquire the IR spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Impact (EI) source is suitable. Direct infusion via a solids probe can also be used.
- Acquire the mass spectrum in the EI mode, typically at 70 eV.
- Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (^{19}Br and ^{81}Br in approximately a 1:1 ratio) should be evident for bromine-containing fragments.

Diagrams

Synthesis Workflow

Synthesis of 4-(2-Bromophenylsulfonyl)morpholine

2-Bromobenzenesulfonyl chloride + Morpholine
+ Triethylamine in DCM/THF

Reaction at 0 °C to Room Temperature
(12-24 hours)

Aqueous Workup
(NaHCO_3 , H_2O , Brine)

Drying of Organic Layer
(anhydrous MgSO_4)

Purification
(Column Chromatography or Recrystallization)

4-(2-Bromophenylsulfonyl)morpholine

Spectroscopic Characterization
(NMR, IR, MS)

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(2-Bromophenylsulfonyl)morpholine**.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of 4-(2-Bromophenylsulfonyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1277062#spectroscopic-data-for-4-2-bromophenylsulfonyl-morpholine\]](https://www.benchchem.com/product/b1277062#spectroscopic-data-for-4-2-bromophenylsulfonyl-morpholine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com